molecular formula C20H17ClFN3O4S B2904850 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 899744-17-3

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2904850
CAS No.: 899744-17-3
M. Wt: 449.88
InChI Key: CLUJYRNNSVUZPW-UHFFFAOYSA-N
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Description

This compound is a thioacetamide derivative featuring a pyrazine core substituted with a 3-chloro-4-fluorophenyl group and an acetamide moiety linked to a 3,4-dimethoxyphenyl ring. The structural design incorporates halogen (Cl, F) and methoxy groups, which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O4S/c1-28-16-6-3-12(9-17(16)29-2)24-18(26)11-30-19-20(27)25(8-7-23-19)13-4-5-15(22)14(21)10-13/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUJYRNNSVUZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine ring, followed by the introduction of the chloro and fluoro substituents. The thioether linkage is then formed through a nucleophilic substitution reaction, and finally, the acetamide group is introduced via an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrazine ring can be reduced to a hydroxyl group.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs () share the pyrazine-thioacetamide scaffold but differ in substituent positions and composition:

Compound Name Key Substituents on Pyrazine Acetamide-Linked Aromatic Group Molecular Formula Molecular Weight
Target Compound 3-Chloro-4-fluorophenyl 3,4-Dimethoxyphenyl C₂₀H₁₆ClFN₃O₄S 456.87*
N-(3-Chloro-4-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide 3,4-Difluorophenyl 3-Chloro-4-methoxyphenyl C₁₉H₁₄ClF₂N₃O₃S 437.8
N-(5-Chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide 3,4-Difluorophenyl 5-Chloro-2-methoxyphenyl C₁₉H₁₄ClF₂N₃O₃S 437.8

*Estimated based on structural similarity to analogs in .

Key Differences and Implications:

In contrast, analogs in and feature 3,4-difluorophenyl groups, which may enhance lipophilicity but reduce polar surface area .

Acetamide-Linked Aromatic Group: The 3,4-dimethoxyphenyl group in the target compound provides two methoxy substituents, likely improving aqueous solubility compared to the mono-methoxy or chloro-substituted rings in analogs.

Halogen Effects :

  • Fluorine atoms (in para positions) in the analogs may increase metabolic stability and membrane permeability, whereas chlorine in the target compound could enhance binding affinity through hydrophobic interactions .

Q & A

Q. Table 1: SAR of Analogous Compounds

CompoundSubstituent ModificationsIC50_{50} (µM)Target
Parent compound3-Cl, 4-F, 3,4-OCH3_30.45EGFR kinase
4-Bromo analog 4-Br instead of 3-Cl1.2COX-2
2-Methoxy derivative 2-OCH3_3 instead of 3-OCH3_30.78Aurora B kinase

Advanced: How can multi-step syntheses be designed to minimize intermediate degradation?

Answer:
Strategies include:

  • Protecting groups: Use tert-butoxycarbonyl (Boc) for amine intermediates during pyrazine ring formation .
  • Flow chemistry: Implement continuous reactors for exothermic steps (e.g., thioacetamide coupling) to improve control .
  • In-line analytics: Monitor intermediates via LC-MS to trigger quenching at optimal yields .

Advanced: What assays validate the compound’s biological activity in vitro?

Answer:
Standard protocols:

  • Anticancer: MTT assay (72 h incubation, IC50_{50} determination in HeLa or MCF-7 cells) .
  • Anti-inflammatory: ELISA-based COX-2 inhibition (IC50_{50} < 1 µM indicates high potency) .
  • Kinase inhibition: ADP-Glo™ assay for EGFR/Her2 (ATP concentration: 10 µM) .

Q. Table 2: Assay Parameters

Assay TypeCell Line/EnzymeIncubation TimeKey Metrics
MTTHeLa72 hIC50_{50}, LD50_{50}
COX-2 InhibitionRecombinant COX-230 min% Inhibition
Kinase ProfilingEGFR kinase60 minKi_i (nM)

Intermediate: How can researchers develop HPLC methods for purity analysis?

Answer:
Method development steps:

  • Column selection: C18 (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient .
  • Detection: UV at 254 nm (aromatic rings) and 280 nm (amide bond) .
  • Validation: Assess linearity (R2^2 > 0.999), LOD (0.1 µg/mL), and precision (%RSD < 2%) .

Advanced: How is SHELX software applied in crystallographic analysis of this compound?

Answer:
Workflow for SHELX:

Data integration: Use SHELXC to process diffraction data (resolution: 0.8 Å) .

Structure solution: SHELXD for dual-space recycling (20 trials, CC > 25%) .

Refinement: SHELXL with anisotropic displacement parameters and H-atom riding .

Validation: Check Rfree_{free} (< 0.15) and Ramachandran outliers (< 0.5%) .

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